

N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-bromobenzyl)-*N*-(tert-butyl)amine

Cat. No.: B159411

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-(3-bromobenzyl)-N-(tert-butyl)amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromobenzyl)-N-(tert-butyl)amine is a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, information from the closely related **N-(4-bromobenzyl)-N-(tert-butyl)amine** and general chemical principles are utilized to provide a thorough technical guide.

Chemical Properties

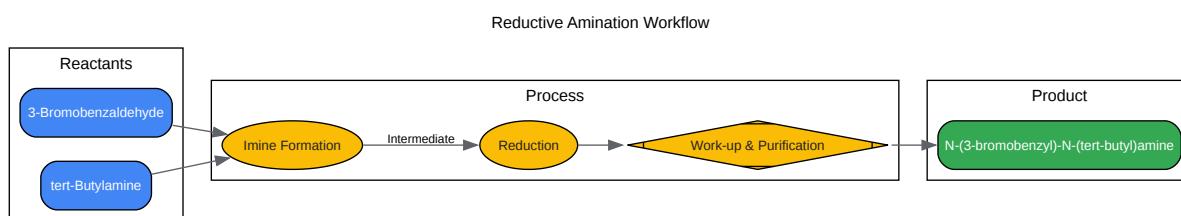
While specific experimental data for **N-(3-bromobenzyl)-N-(tert-butyl)amine** is not readily available in public databases, its fundamental properties can be established. The properties of the isomeric **N-(4-bromobenzyl)-N-(tert-butyl)amine** are included for comparison and estimation.^[1]

Table 1: Chemical and Physical Properties

Property	Value (for N-(3-bromobenzyl)-N-(tert-butyl)amine)	Value (for N-(4-bromobenzyl)-N-(tert-butyl)amine)
CAS Number	133042-85-0[2]	87384-76-7[1]
Molecular Formula	C ₁₁ H ₁₆ BrN	C ₁₁ H ₁₆ BrN[1]
Molecular Weight	242.16 g/mol	242.16 g/mol [1]
Boiling Point	Not available	277.2 °C at 760 mmHg[1]
Melting Point	Not available	Not available[1]
Density	Not available	1.23 g/cm ³ [1]
Solubility	Not available	Not available[1]
Flash Point	Not available	121.4 °C[1]
Refractive Index	Not available	1.531[1]

Synthesis Methodologies

The synthesis of **N-(3-bromobenzyl)-N-(tert-butyl)amine** can be approached through several standard organic chemistry transformations. The two most common and practical methods are detailed below as hypothetical experimental protocols.


Reductive Amination of 3-Bromobenzaldehyde

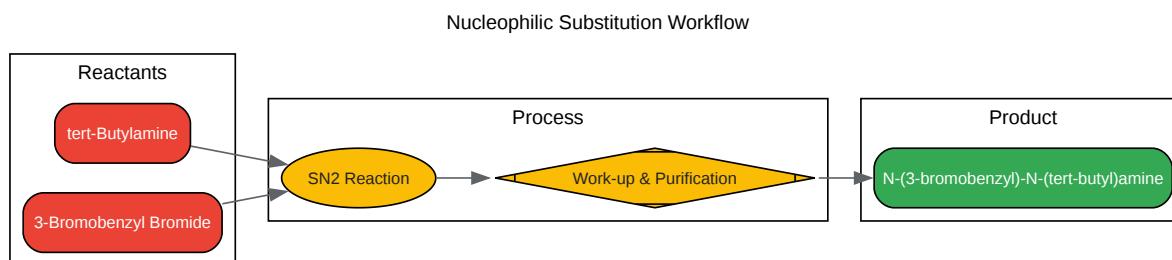
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3] This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol:

- **Imine Formation:** To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like TLC or GC-MS.

- Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).
- Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification: The crude product can be purified by column chromatography on silica gel to yield pure **N-(3-bromobenzyl)-N-(tert-butyl)amine**.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **N-(3-bromobenzyl)-N-(tert-butyl)amine** via reductive amination.

Nucleophilic Substitution of 3-Bromobenzyl Bromide

This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using an excess of the amine.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.
- Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be employed to scavenge the HBr formed during the reaction.
- Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.
- Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine to remove any remaining salts and amine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(3-bromobenzyl)-N-(tert-butyl)amine** via nucleophilic substitution.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for **N-(3-bromobenzyl)-N-(tert-butyl)amine** is not currently available. The following are predicted spectral characteristics based on the structure of the

molecule and data from analogous compounds.

¹H NMR Spectroscopy

- Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are expected in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex splitting pattern.
- Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 3.6-3.8 ppm.
- tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is anticipated around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy

- Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.
- Benzyl Carbon: The benzylic carbon (-CH₂-) signal is expected around δ 50-55 ppm.
- tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around δ 50-55 ppm, and the three methyl carbons will give a signal around δ 28-30 ppm.

IR Spectroscopy

- C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.
- C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary amine is expected in the region of 1250–1020 cm⁻¹.
- Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the benzene ring.
- C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) at m/z 241 and an $(M+2)^+$ peak of similar intensity at m/z 243, which is characteristic of a compound containing one bromine atom.
- Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl cation.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential applications in drug development for **N-(3-bromobenzyl)-N-(tert-butyl)amine**. However, the presence of the benzylamine scaffold, a common motif in many biologically active compounds, suggests that this molecule could be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.^[1] Further research is required to explore its pharmacological profile.

Conclusion

N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound for which detailed experimental data is scarce. This guide provides a foundational understanding of its chemical properties, plausible and detailed synthetic routes, and expected spectroscopic features based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in organic and medicinal chemistry. Further experimental investigation is necessary to fully characterize this compound and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine | lookchem [lookchem.com]
- 2. N-(3-bromobenzyl)-N-(tert-butyl)amine | 133042-85-0 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159411#n-3-bromobenzyl-n-tert-butyl-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com